molecular formula C6H8O2<br>C6H8O2<br>CH3CH=CHCH=CHCOOH B1682152 Sorbic acid CAS No. 110-44-1

Sorbic acid

Cat. No. B1682152
CAS RN: 110-44-1
M. Wt: 112.13 g/mol
InChI Key: WSWCOQWTEOXDQX-MQQKCMAXSA-N
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Description

Sorbic acid, also known as 2,4-hexadienoic acid, is a natural organic compound used as a food preservative . It has the chemical formula CH3(CH)4CO2H and the structure H3C−CH=CH−CH=CH−C(=O)OH . It is a colorless solid that is slightly soluble in water and sublimes readily .


Molecular Structure Analysis

Sorbic acid has a molecular formula of C6H8O2 . It has an average mass of 112.127 Da and a monoisotopic mass of 112.052429 Da . The structure of sorbic acid is H3C−CH=CH−CH=CH−C(=O)OH .


Chemical Reactions Analysis

Sorbic acid is more inhibitory to both Saccharomyces cerevisiae and Zygosaccharomyces bailii during respiration (of glycerol) than during fermentation (of glucose) . The respiration-only species Rhodotorula glutinis was equally sensitive when growing on either carbon source, suggesting that ability to ferment glucose specifically enables sorbic acid-resistant growth .


Physical And Chemical Properties Analysis

Sorbic acid is a colorless solid that is slightly soluble in water and sublimes readily . It has a density of 1.204 g/cm3 . It has a melting point of 135 °C (275 °F; 408 K) and a boiling point of 228 °C (442 °F; 501 K) . Its solubility in water is 1.6 g/L at 20 °C . It has an acidity (pKa) of 4.76 at 25 °C .

Scientific Research Applications

Sorbic Acid in Food Preservation

Microbial Mechanisms of Tolerance to Weak Acid Stress Sorbic acid is extensively used as a food preservative due to its ability to inhibit the growth of microbes such as bacteria, yeasts, and molds. The molecular mechanisms underlying the adaptation of microbes to weak acid stress, including sorbic acid, are crucial for enhancing food safety and environmental health. This research provides insights into the applications of sorbic acid in food preservation and the adaptive responses of microbes to this compound (Mira & Teixeira, 2013).

Sorbic Acid and Genotoxicity

Genotoxicity Study of Reaction Products of Sorbic Acid This study investigated the genotoxicity of sorbic acid and its reaction products. It was found that sorbic acid and its derivatives did not exhibit mutagenic or genotoxic activities, which supports its safe use as a food preservative (Ferrand et al., 2000).

Sorbic Acid in Beverage Spoilage

High Pdr12 Levels in Spoilage Yeast (Saccharomyces cerevisiae) Correlate Directly with Sorbic Acid Levels This research explored the role of the yeast membrane protein Pdr12 in developing resistance against sorbic acid in spoilage yeast strains. The findings suggest that while Pdr12 is important in sorbic acid resistance, it is not sufficient by itself to acquire resistance to this preservative (Papadimitriou et al., 2007).

Sorbic Acid in Industrial Applications

Styrene-Butadiene Rubber/Halloysite Nanotubes Nanocomposites Modified by Sorbic Acid This study highlights the use of sorbic acid in improving the performance of styrene-butadiene rubber/halloysite nanotube nanocomposites. Sorbic acid aids in bonding the rubber matrix and nanotubes, enhancing the mechanical properties of the composites. This demonstrates sorbic acid's application beyond food preservation, extending to material science (Guo et al., 2008).

Sorbic Acid in Medical and Health Research

Enzymatic Esterification as Potential Strategy to Enhance the Sorbic Acid Behavior as Food and Beverage Preservative Investigating the enzymatic esterification of sorbic acid with glycerol, this study aimed to enhance sorbic acid's antimicrobial properties. The resulting glycerol sorbate showed improved antimicrobial activity, illustrating the potential of chemical modifications to optimize sorbic acid's effectiveness as a preservative (Zappaterra et al., 2020).

Sorbic Acid in Analytical Chemistry

Rapid Approach to Determine Propionic and Sorbic Acid Contents in Bread and Bakery Products Using 1H NMR Spectroscopy This research developed a nuclear magnetic resonance spectroscopy method for screening and quantifying sorbic and propionic acids in bakery products. The study underscores sorbic acid's role in food preservation and the importance of accurately measuring its concentration for regulatory compliance (Scharinger et al., 2021).

Future Directions

The global sorbic acid market is expected to expand from US$ 62.2 million in 2023 to US$ 121.9 million by 2033 . Over the forecast period 2023 to 2033, global sorbic acid sales are likely to soar at a 7.0% CAGR . The market growth is primarily driven by the growing adoption of sorbic acid as a preservative in food applications, and increasing demand for natural and clean label preservatives .

properties

IUPAC Name

(2E,4E)-hexa-2,4-dienoic acid
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InChI

InChI=1S/C6H8O2/c1-2-3-4-5-6(7)8/h2-5H,1H3,(H,7,8)/b3-2+,5-4+
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InChI Key

WSWCOQWTEOXDQX-MQQKCMAXSA-N
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Canonical SMILES

CC=CC=CC(=O)O
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Isomeric SMILES

C/C=C/C=C/C(=O)O
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Molecular Formula

C6H8O2, Array
Record name SORBIC ACID
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Related CAS

34344-66-6
Record name Sorbic acid polymer
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DSSTOX Substance ID

DTXSID3021277
Record name 2E,4E-Hexadienoic acid
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Molecular Weight

112.13 g/mol
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Physical Description

Sorbic acid appears as white powder or crystals. Melting point 134.5 °C. Slightly acidic and astringent taste with a faint odor., Dry Powder; NKRA, Colourless needles or white free flowing powder, having a slight characteristic odour and showing no change in colour after heating for 90 minutes at 105 °C, Colorless or white solid; [HSDB] White crystalline solid; [MSDSonline], Solid, WHITE CRYSTALLINE POWDER., White, free-flowing powder
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Boiling Point

442 °F at 760 mmHg (decomposes) (NTP, 1992), 228 °C with decomposition.
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Flash Point

260 °F (NTP, 1992), 127 °C (261 °F) - closed cup, 127 °C
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Slightly soluble in water, soluble in ethanol., In water, 1910 mg/L at 30 °C, In water, 1560 mg/L at 20 °C (OECD 105 Shake-Flask method), In water: 0.25% at 30 °C, 3.8% at 100 °C, In propylene glycol: 5.5% at 20 °C; in absolute ethanol or methanol: 12.90% at 20 °C; in 20% ethanol: 0.29%; in acetone: 9.2% at 20 °C; in glacial acetic acid: 11.5% at 20 °C; in benzene: 2.3%, in dioxane: 11.0% at 20 °C; in carbon tetrachloride: 1.3% at 20 °C; in cyclohexane: 0.28%; in glycerol: 0.31% at 20 °C; in isopropanol: 8.4%; in isopropyl ether: 2.7% at 20 °C; in methyl acetate: 6.1%; in toluene: 1.9% at 20 °C, For more Solubility (Complete) data for SORBIC ACID (6 total), please visit the HSDB record page., 1.91 mg/mL at 30 °C, Solubility in water, g/100ml at 30 °C: 0.25 (poor), Slightly soluble in water, soluble (in ethanol)
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Density

1.204 at 66 °F (NTP, 1992) - Denser than water; will sink, 1.204 g/cu cm at 19 °C, 1.2 g/cm³
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Vapor Density

3.87 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.87 (Air = 1), Relative vapor density (air = 1): 3.87
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Vapor Pressure

less than 0.01 mmHg at 68 °F ; 9.8 mmHg at 266 °F (NTP, 1992), 0.13 [mmHg], 3.08X10-4 mm Hg at 25 °C (OECD Guideline 104, Vapor Pressure), Vapor pressure, Pa at 20 °C:
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Product Name

Sorbic Acid

Color/Form

Colorless needles or white powder, Needles from water, Needles form dilute alcohol, White crystalline solid, White crystals or powder

CAS RN

110-44-1, 22500-92-1
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Record name Sorbic acid
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Record name (2E,4E)-2,4-Hexadienoic acid
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Explanation Creative Commons CC BY 4.0

Melting Point

274.1 °F (NTP, 1992), Between 133 °C and 135 °C, after vacuum drying for four hours in a sulphuric acid desiccator, 134.5 °C
Record name SORBIC ACID
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Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
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Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name SORBIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/590
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name (2E,4E)-2,4-Hexadienoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029581
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name SORBIC ACID
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URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1284
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Explanation Creative Commons CC BY 4.0

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.